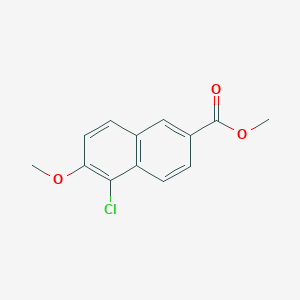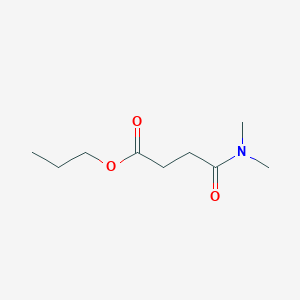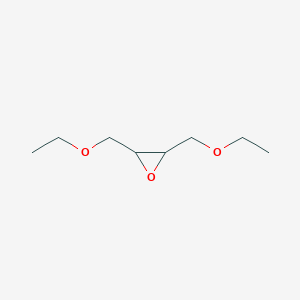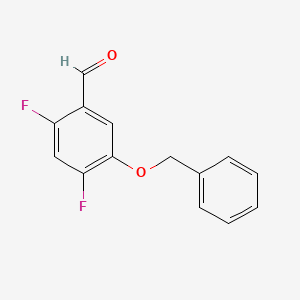
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methoxymethoxy, and methyl groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene can be achieved through several methods
-
Bromination and Fluorination: : The starting material, 1-(methoxymethoxy)-3-fluorobenzene, is treated with bromine in the presence of a suitable solvent such as tetrahydrofuran at low temperatures (around -78°C). The reaction proceeds with high yield, resulting in the formation of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene .
-
Introduction of Methyl Group: : The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes followed by purification through distillation or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Scientific Research Applications
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo hydrolysis to release formaldehyde, which can further react with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene
- 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene
- 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene
- 1-Fluoro-3-(methoxymethoxy)benzene
Uniqueness
2-Bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. The combination of bromine, fluorine, and methoxymethoxy groups provides a distinct electronic environment that can affect the compound’s interactions with other molecules.
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-4-7(11)8(10)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI Key |
DWWOXPBQQHCZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


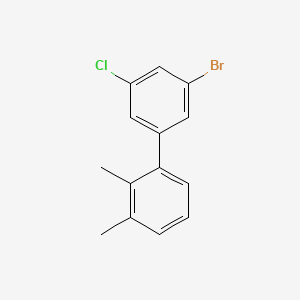
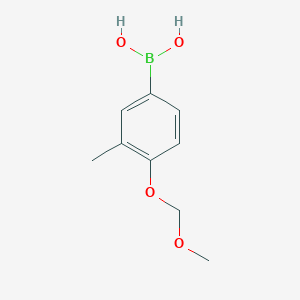


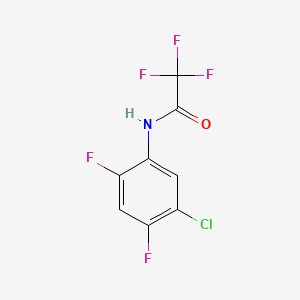
![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
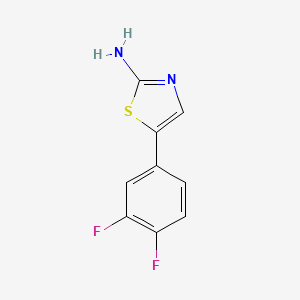
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
